molecular formula C71H103N23O25S4 B612446 alpha-Conotoxin VC 1.1 CAS No. 740980-24-9

alpha-Conotoxin VC 1.1

Cat. No. B612446
CAS RN: 740980-24-9
M. Wt: 1806.98
InChI Key: KJQOYUHYAZGPIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Alpha-Conotoxin VC 1.1 (ACV1) is a small disulfide-bonded peptide currently under investigation . It is derived from the venom ducts of the marine cone snail, Conus victoriae . ACV1 specifically blocks a subtype of a class of receptors in the peripheral nervous system called neuronal nicotinic acetylcholine receptors (nAChR) .


Synthesis Analysis

The synthesis of alpha-Conotoxin VC 1.1 involves the determination of the disulfide connectivity and the three-dimensional structure of Vc1.1 using NMR spectroscopy . The structural fold is preserved in all peptides except where Pro was substituted .


Molecular Structure Analysis

The three-dimensional structure of Vc1.1 comprises a small alpha-helix spanning residues Pro6 to Asp11 and is braced by the I-III, II-IV disulfide connectivity seen in other alpha-conotoxins . A comparison of the structure of Vc1.1 with other alpha-conotoxins suggests that the conserved proline at position 6 is important for binding .


Chemical Reactions Analysis

Mutational studies have been conducted on all residues except the conserved cysteines, which were mutated separately to Ala, Asp, or Lys . The key residues for functional activity are Asp (5)-Arg (7) and Asp (11)-Ile (15), as changes at these positions resulted in the loss of activity at the alpha9alpha10 nAChR .


Physical And Chemical Properties Analysis

Alpha-Conotoxin VC 1.1 is a small molecule with a chemical formula of C71H103N23O25S4 and a molecular weight of 1806.98 .

Scientific Research Applications

Receptor Specificity and Structural Characterization

  • Receptor Specificity: α-Conotoxin Vc1.1 targets peripheral nicotinic acetylcholine receptor (nAChR) subtypes, especially those containing α3, showing a preference for peripheral over central nAChR subtypes (Clark et al., 2006).
  • Structural Insights: Its three-dimensional structure, determined using NMR spectroscopy, includes a small α-helix and is characterized by specific disulfide connectivity. This structure contributes to its receptor selectivity, indicating the significance of certain residues in the peptide for this selectivity (Clark et al., 2006).

Neuropathic Pain and nAChR Interaction

  • Analgesic Potential: α-Conotoxin Vc1.1 is being developed as a treatment for neuropathic pain. Its primary proposed target is the α9α10 nAChR, although this is under debate (Nevin et al., 2007).
  • nAChR Binding Site: Research involving computational modeling and electrophysiology experiments identified the specific binding site of Vc1.1 on the α9α10 nAChR, enhancing our understanding of its interaction and potential therapeutic applications (Yu et al., 2013).

GABAB Receptor Activation and Calcium Channel Inhibition

  • GABAB Receptor Interaction: Vc1.1 has been shown to inhibit N-type calcium channels in rat sensory neurons through GABAB receptor activation. This mechanism is distinct and involves a voltage-independent pathway, highlighting a novel mechanism of action (Callaghan et al., 2008).
  • Implications for Chronic Pain: The ability of Vc1.1 to activate GABAB receptors and reduce neuroexcitability suggests its potential as a novel candidate for treating chronic visceral pain (Castro et al., 2016).

Stability and Mutant Design

  • Designing Stable Mutants: Efforts to improve the stability of α-conotoxin Vc1.1 led to the design of disulfide-deleted mutants, maintaining similar structure and stability across various conditions, and offering insights into more effective analgesic targets (Yu et al., 2016).

Safety And Hazards

Alpha-Conotoxin VC 1.1 is currently under investigation for use in the treatment of pain (acute or chronic) . It has been shown to suppress pain behaviors when tested in two models of peripheral neuropathy of the rat sciatic nerve .

Future Directions

The structure of Vc1.1 and its interaction with the alpha9alpha10 nAChR subtype provide valuable insights that could open new opportunities for further development of Vc1.1 or analogues as analgesic agents . The most potent analogs were also tested at the alpha3beta2, alpha3beta4, and alpha7 nAChR subtypes to determine their selectivity .

properties

IUPAC Name

3-[(1R,6R,9S,12S,15S,21S,24S,27S,30S,33R,36S,39S,45S,48S,53R)-53-[(2-aminoacetyl)amino]-30-(2-amino-2-oxoethyl)-9-[(2S)-butan-2-yl]-36-(3-carbamimidamidopropyl)-6-carbamoyl-24,45-bis(carboxymethyl)-48-(hydroxymethyl)-27-[(4-hydroxyphenyl)methyl]-21-(1H-imidazol-4-ylmethyl)-8,11,14,20,23,26,29,32,35,38,44,47,50,52-tetradecaoxo-3,4,55,56-tetrathia-7,10,13,19,22,25,28,31,34,37,43,46,49,51-tetradecazatetracyclo[31.17.7.015,19.039,43]heptapentacontan-12-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C71H103N23O25S4/c1-3-32(2)55-68(117)89-44(56(74)105)27-120-122-30-47-65(114)88-43(26-95)62(111)87-42(23-54(103)104)70(119)94-18-6-8-48(94)66(115)81-36(7-4-16-78-71(75)76)57(106)90-46(29-123-121-28-45(63(112)91-47)80-51(98)24-72)64(113)84-39(21-50(73)97)60(109)83-38(19-33-10-12-35(96)13-11-33)59(108)85-40(22-53(101)102)61(110)86-41(20-34-25-77-31-79-34)69(118)93-17-5-9-49(93)67(116)82-37(58(107)92-55)14-15-52(99)100/h10-13,25,31-32,36-49,55,95-96H,3-9,14-24,26-30,72H2,1-2H3,(H2,73,97)(H2,74,105)(H,77,79)(H,80,98)(H,81,115)(H,82,116)(H,83,109)(H,84,113)(H,85,108)(H,86,110)(H,87,111)(H,88,114)(H,89,117)(H,90,106)(H,91,112)(H,92,107)(H,99,100)(H,101,102)(H,103,104)(H4,75,76,78)/t32-,36-,37-,38-,39-,40-,41-,42-,43-,44-,45-,46-,47-,48-,49-,55-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJQOYUHYAZGPIZ-PIJHVLQJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1C(=O)NC(CSSCC2C(=O)NC(C(=O)NC(C(=O)N3CCCC3C(=O)NC(C(=O)NC(CSSCC(C(=O)N2)NC(=O)CN)C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N4CCCC4C(=O)NC(C(=O)N1)CCC(=O)O)CC5=CNC=N5)CC(=O)O)CC6=CC=C(C=C6)O)CC(=O)N)CCCNC(=N)N)CC(=O)O)CO)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@H]1C(=O)N[C@@H](CSSC[C@H]2C(=O)N[C@H](C(=O)N[C@H](C(=O)N3CCC[C@H]3C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N2)NC(=O)CN)C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N4CCC[C@H]4C(=O)N[C@H](C(=O)N1)CCC(=O)O)CC5=CNC=N5)CC(=O)O)CC6=CC=C(C=C6)O)CC(=O)N)CCCNC(=N)N)CC(=O)O)CO)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C71H103N23O25S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1807.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

ACV1 specifically blocks a subtype of a class of receptors in the peripheral nervous system called neuronal nicotinic acetylcholine receptors (nAChR).
Record name alpha-Conotoxin VC 1.1
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05724
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

alpha-Conotoxin VC 1.1

CAS RN

467428-30-4, 740980-24-9
Record name alpha-Conotoxin VC 1.1
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0467428304
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name alpha-Conotoxin VC 1.1
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05724
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Gly-Cys-Cys-Ser-Asp-Pro-Arg-Cys-Asn-Tyr-Asp-His-Pro-Glu-Lle-Cys-NH2
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name .ALPHA.-CONOTOXIN VC 1.1
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5U5J1KR8NU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.